Hexafluoroacetilacetonato de manganeso(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

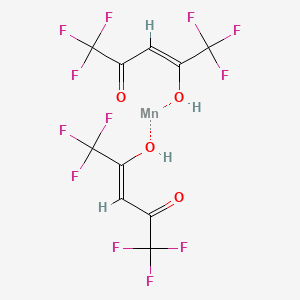

Manganese(II)hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4F12MnO4 and its molecular weight is 471.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality Manganese(II)hexafluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese(II)hexafluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis organometálica

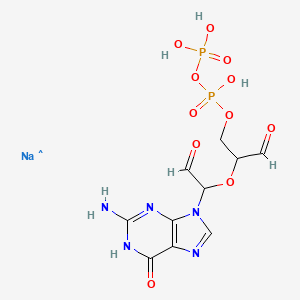

El hexafluoroacetilacetonato de manganeso(II) sirve como precursor en la síntesis de varios complejos organometálicos. Su capacidad para formar quelatos estables con ligandos orgánicos se utiliza en la preparación de compuestos para la catálisis y la investigación en ciencia de materiales {svg_1}.

Imágenes por resonancia magnética (IRM) Agentes de contraste

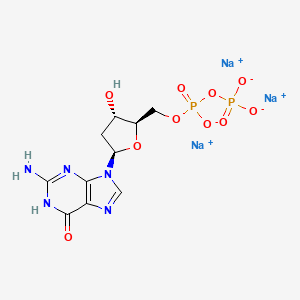

Las propiedades paramagnéticas de los iones de manganeso(II) hacen de este compuesto un candidato potencial para el desarrollo de agentes de contraste en las exploraciones de IRM. Puede mejorar la calidad de las imágenes al alterar los tiempos de relajación de los protones de agua en las proximidades del ion {svg_2}.

Catálisis

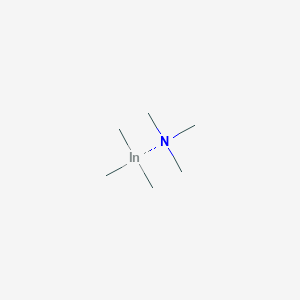

En la catálisis, el hexafluoroacetilacetonato de manganeso(II) se explora por sus propiedades oxidativas. Puede actuar como catalizador en reacciones químicas como la oxidación de alquenos, ofreciendo potencialmente una alternativa más ecológica a los catalizadores tradicionales {svg_3}.

Conversión de energía solar

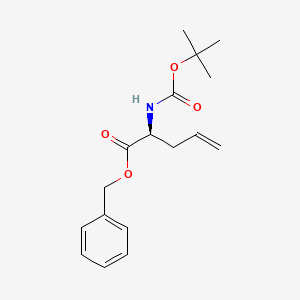

Este compuesto ha encontrado aplicaciones en procesos de conversión de energía solar. Sus propiedades organometálicas le permiten utilizarse en células solares sensibilizadas con colorante (DSSC) para mejorar la eficiencia de los mecanismos de absorción de luz y transferencia de electrones {svg_4}.

Tratamiento de agua

El hexafluoroacetilacetonato de manganeso(II) se está estudiando para su uso en aplicaciones de tratamiento de agua. Su reactividad con los contaminantes orgánicos puede ayudar en la degradación de los contaminantes, purificando así los recursos hídricos {svg_5}.

Magnetismo molecular

El compuesto es fundamental para la investigación en magnetismo molecular, donde se utiliza para sintetizar complejos con interesantes propiedades magnéticas. Estos materiales se estudian por su posible uso en la computación cuántica y el almacenamiento de información {svg_6}.

Ciencia de materiales

En la ciencia de materiales, el compuesto se utiliza para desarrollar nuevos materiales con propiedades únicas, como una alta estabilidad térmica o características electrónicas específicas. Es particularmente útil en la creación de polímeros y composites avanzados {svg_7}.

Química analítica

El hexafluoroacetilacetonato de manganeso(II) puede utilizarse como estándar en química analítica para la calibración de instrumentos y la validación de métodos analíticos debido a su estructura y propiedades bien definidas {svg_8}.

Mecanismo De Acción

Target of Action

Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .

Mode of Action

It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .

Result of Action

Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .

Propiedades

Número CAS |

19648-86-3 |

|---|---|

Fórmula molecular |

C10H4F12MnO4 |

Peso molecular |

471.05 g/mol |

Nombre IUPAC |

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |

InChI |

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |

Clave InChI |

DMABZFSNYKYMMQ-UHFFFAOYSA-N |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

SMILES isomérico |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |

SMILES canónico |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

Origen del producto |

United States |

Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?

A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].

Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?

A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.

Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?

A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.

Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?

A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)